molecular formula C8H8BrF3N2 B13107085 2-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine

2-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine

Cat. No.: B13107085
M. Wt: 269.06 g/mol
InChI Key: VHJSGCIJKNMUHH-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine is a chemical compound with the molecular formula C8H8BrF3N2 It is a derivative of pyridine, characterized by the presence of a bromine atom and a trifluoromethyl group on the pyridine ring, along with an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine typically involves the bromination of 5-(trifluoromethyl)pyridine followed by the introduction of the ethanamine group. One common method includes the use of bromine or a brominating agent to introduce the bromine atom at the desired position on the pyridine ring. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds or other complex structures .

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and trifluoromethyl groups can enhance its binding affinity and selectivity for these targets. The compound may modulate the activity of these targets through various pathways, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The bromine atom can participate in unique substitution and coupling reactions, while the trifluoromethyl group can enhance the compound’s stability and lipophilicity .

Properties

Molecular Formula

C8H8BrF3N2

Molecular Weight

269.06 g/mol

IUPAC Name

2-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]ethanamine

InChI

InChI=1S/C8H8BrF3N2/c9-6-3-5(8(10,11)12)4-14-7(6)1-2-13/h3-4H,1-2,13H2

InChI Key

VHJSGCIJKNMUHH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Br)CCN)C(F)(F)F

Origin of Product

United States

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